molecular formula C20H30N4O4 B2663081 N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 1235115-72-6

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2663081
CAS No.: 1235115-72-6
M. Wt: 390.484
InChI Key: IWGBZRNNFMAHGO-UHFFFAOYSA-N
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Description

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide is a complex organic compound that features a piperidine ring substituted with a tert-butylcarbamoyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in the study of biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-20(2,3)23-19(27)24-10-8-14(9-11-24)13-21-17(25)18(26)22-15-6-5-7-16(12-15)28-4/h5-7,12,14H,8-11,13H2,1-4H3,(H,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGBZRNNFMAHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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